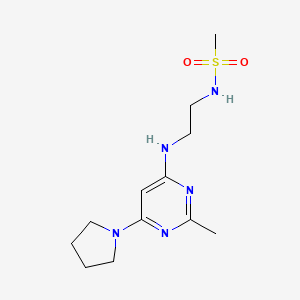

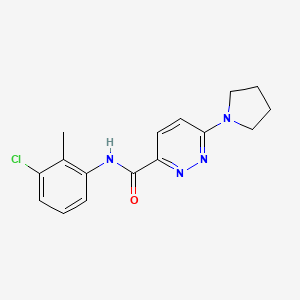

N-(2-((2-methyl-6-(pyrrolidin-1-yl)pyrimidin-4-yl)amino)ethyl)methanesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

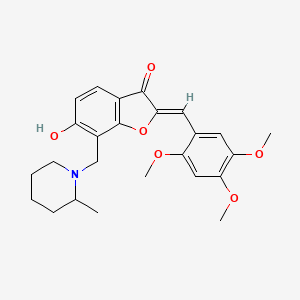

The compound “N-(2-((2-methyl-6-(pyrrolidin-1-yl)pyrimidin-4-yl)amino)ethyl)methanesulfonamide” is a pyrimidine derivative . Pyrimidine derivatives are known to exhibit a broad spectrum of biological activity . They are structural units of nucleic acids, coenzymes, and alkaloids . Synthetic medicines based on pyrimidine, such as barbiturates, sulfanilamides, and other antimicrobial, antihypertensive, anthelmintic, antidepressant, antitumor, and anti-HIV drugs are widely used in medical practice .

Molecular Structure Analysis

The compound contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . The pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The great interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization .Applications De Recherche Scientifique

Anticancer Applications

Pyrimidine derivatives are well-known for their anticancer properties. They can act as antimetabolites , interfering with DNA and RNA synthesis, which is crucial for cancer cell proliferation . Additionally, certain pyrimidine compounds have been identified as DNA topoisomerase II inhibitors , which can prevent the replication of cancer cells . The structural features of “N-(2-((2-methyl-6-(pyrrolidin-1-yl)pyrimidin-4-yl)amino)ethyl)methanesulfonamide” suggest potential utility in these areas, although specific studies on this compound would be needed to confirm its efficacy.

Antimicrobial and Antifungal Activities

Pyrimidine derivatives have shown effectiveness as antimicrobial and antifungal agents . Their mechanism often involves the inhibition of enzymes essential for the survival of bacteria and fungi, making them potential candidates for treating various infections.

Cardiovascular Therapeutics

Some pyrimidine compounds have been used as cardiovascular agents , particularly in the treatment of hypertension . They may function as calcium channel blockers or adenosine A2a receptor agonists/antagonists , which can help in managing blood pressure and other cardiovascular conditions .

Central Nervous System (CNS) Agents

The pyrimidine scaffold is also present in drugs that target the CNS. These include antidepressants and calcium channel blockers , which can be used to treat a variety of neurological disorders . The compound could potentially be explored for similar CNS-related applications.

Anti-Diabetic Properties

Pyrimidine derivatives have been investigated for their role in diabetes treatment. They can act as DPP-IV inhibitors , which help in regulating blood sugar levels . This compound’s structure could be conducive to such activity, making it a candidate for anti-diabetic drug development.

Anti-Inflammatory and Analgesic Effects

Due to their ability to modulate various biological pathways, some pyrimidine derivatives exhibit anti-inflammatory and analgesic effects . This makes them useful in the treatment of chronic pain and inflammatory diseases.

Orientations Futures

Mécanisme D'action

Target of Action

Similar 2-aminopyrimidine derivatives have been reported to exhibit activity against organisms causing sleeping sickness, such asTrypanosoma brucei rhodesiense, and malaria, such as Plasmodium falciparum NF54 .

Mode of Action

It’s known that similar 2-aminopyrimidine derivatives interact with their targets, leading to changes that inhibit the growth and proliferation of the targeted organisms .

Biochemical Pathways

Similar 2-aminopyrimidine derivatives are known to interfere with essential biochemical pathways in the targeted organisms, leading to their inhibition .

Pharmacokinetics

Similar compounds have been reported to have excellent in vitro and in vivo pharmacokinetics properties in multiple species including humans .

Result of Action

Similar 2-aminopyrimidine derivatives have been reported to exhibit antitrypanosomal and antiplasmodial activities .

Action Environment

It’s known that factors such as temperature, ph, and the presence of other substances can influence the action of similar compounds .

Propriétés

IUPAC Name |

N-[2-[(2-methyl-6-pyrrolidin-1-ylpyrimidin-4-yl)amino]ethyl]methanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21N5O2S/c1-10-15-11(13-5-6-14-20(2,18)19)9-12(16-10)17-7-3-4-8-17/h9,14H,3-8H2,1-2H3,(H,13,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBOAKKZAEGUVKZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=N1)N2CCCC2)NCCNS(=O)(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21N5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.40 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)(3-fluoropyridin-4-yl)methanone](/img/structure/B2963448.png)

![7-Chloro-1-(3-methoxyphenyl)-6-methyl-2-(5-methylisoxazol-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2963461.png)

![N-(4-chlorophenyl)-4-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2963467.png)

![4-ethoxy-N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2963469.png)

![(Z)-ethyl 3-allyl-2-((3,4,5-trimethoxybenzoyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2963471.png)